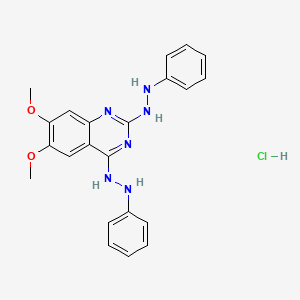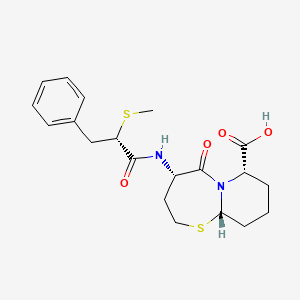
Omapatrilat metabolite M9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Omapatrilat metabolite M9 is a derivative of omapatrilat, a potent vasopeptidase inhibitor. Omapatrilat itself is known for its dual inhibition of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), making it a significant compound in the treatment of hypertension and heart failure . Metabolite M9 is one of the primary metabolites formed during the metabolism of omapatrilat in humans .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of omapatrilat involves multiple steps, including the formation of its core structure and the introduction of functional groups that are essential for its biological activity. The preparation of metabolite M9 specifically involves the metabolic conversion of omapatrilat in the human body. This process includes the hydrolysis of the exocyclic amide bond and subsequent modifications such as methylation and glucuronidation .
Industrial Production Methods
Industrial production of omapatrilat and its metabolites involves large-scale chemical synthesis followed by purification processes. The synthesis is typically carried out in controlled environments to ensure the purity and efficacy of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to isolate and identify the metabolites, including M9 .
化学反応の分析
Types of Reactions
Omapatrilat metabolite M9 undergoes several types of chemical reactions, including:
Oxidation: Conversion of sulfhydryl groups to sulfoxides.
Reduction: Reduction of disulfide bonds.
Substitution: Replacement of functional groups with others, such as methylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and methylating agents like methyl iodide for substitution reactions .
Major Products Formed
The major products formed from these reactions include S-methyl omapatrilat, acyl glucuronide of S-methyl omapatrilat, and S-methyl (S)-2-thio-3-phenylpropionic acid .
科学的研究の応用
Omapatrilat metabolite M9 has several scientific research applications:
Chemistry: Used as a model compound to study the metabolism of vasopeptidase inhibitors.
Biology: Investigated for its role in modulating blood pressure and cardiovascular functions.
Medicine: Explored for its potential therapeutic effects in treating hypertension and heart failure.
Industry: Utilized in the development of new pharmaceuticals targeting cardiovascular diseases
作用機序
The mechanism of action of omapatrilat metabolite M9 involves the inhibition of both angiotensin-converting enzyme and neutral endopeptidase. This dual inhibition leads to a decrease in the production of angiotensin II and an increase in the levels of natriuretic peptides. These changes result in vasodilation, increased sodium excretion, and reduced blood pressure .
類似化合物との比較
Similar Compounds
Gemopatrilat: Another vasopeptidase inhibitor with similar dual inhibition properties.
Cilazapril: An ACE inhibitor with a different mechanism of action.
Sacubitril: A neprilysin inhibitor used in combination with valsartan for heart failure treatment.
Uniqueness
Omapatrilat metabolite M9 is unique due to its dual inhibition of ACE and NEP, which provides a more comprehensive approach to managing hypertension and heart failure compared to compounds that inhibit only one of these enzymes .
特性
CAS番号 |
330589-08-7 |
|---|---|
分子式 |
C20H26N2O4S2 |
分子量 |
422.6 g/mol |
IUPAC名 |
(4S,7S,10aS)-4-[[(2S)-2-methylsulfanyl-3-phenylpropanoyl]amino]-5-oxo-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1,3]thiazepine-7-carboxylic acid |
InChI |
InChI=1S/C20H26N2O4S2/c1-27-16(12-13-6-3-2-4-7-13)18(23)21-14-10-11-28-17-9-5-8-15(20(25)26)22(17)19(14)24/h2-4,6-7,14-17H,5,8-12H2,1H3,(H,21,23)(H,25,26)/t14-,15-,16-,17-/m0/s1 |
InChIキー |
QBSDAEPCGKFUSO-QAETUUGQSA-N |
異性体SMILES |
CS[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2CCS[C@H]3CCC[C@H](N3C2=O)C(=O)O |
正規SMILES |
CSC(CC1=CC=CC=C1)C(=O)NC2CCSC3CCCC(N3C2=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


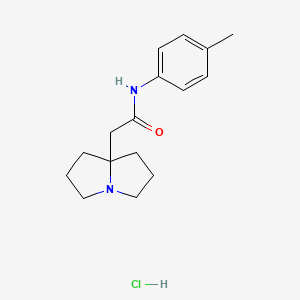
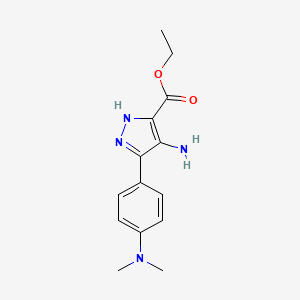
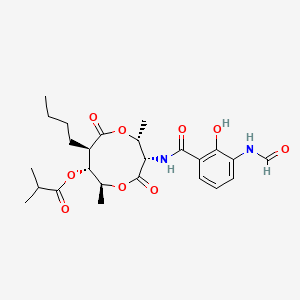
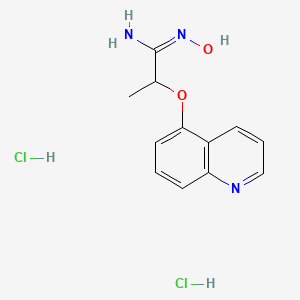
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12769438.png)

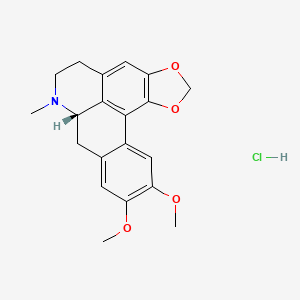
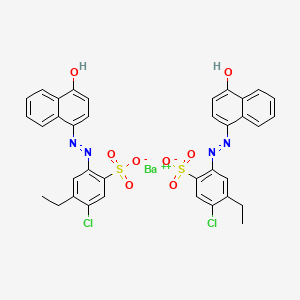
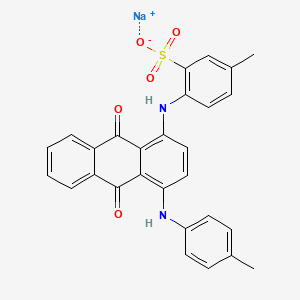

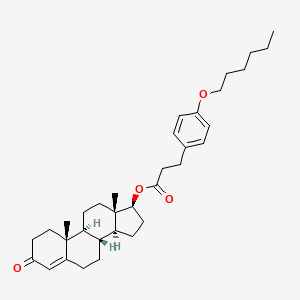
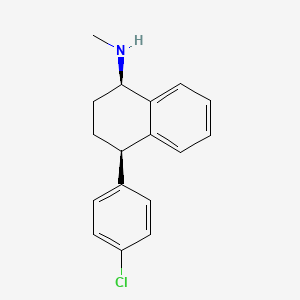
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12769484.png)
